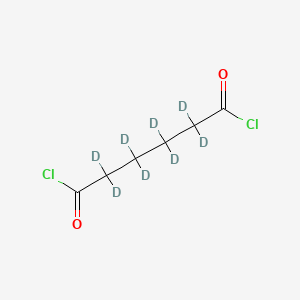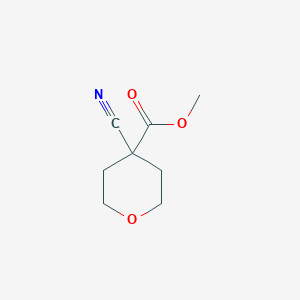
(-)-Benzotetramisole
Übersicht
Beschreibung
(-)-Benzotetramisole (BTM) is a chiral molecule that has been identified as a highly effective enantioselective acyl transfer catalyst. It is an analogue of the commercially available pharmaceutical tetramisole, with the addition of a benzannellated structure. BTM has been shown to produce outstanding enantioselectivities in the kinetic resolution of secondary benzylic alcohols , as well as secondary propargylic alcohols, achieving selectivity factors up to 32, which is the highest ever reported for nonenzymatic catalysts for this class of substrates .
Synthesis Analysis
The synthesis of BTM has been achieved through various methods. A scalable, chromatography-free synthesis of BTM has been presented, which allows for the production of both enantiomers and the racemate from commercially available materials on a gram scale . Additionally, a one-pot synthesis method has been developed, involving the reaction of 2-chlorobenzothiazole with D or L-phenylglycinol, followed by cyclization with methanesulfonyl chloride, yielding BTM with high efficiency .
Molecular Structure Analysis
The molecular structure of BTM has been studied using computational methods. Density functional theory (DFT) calculations have been performed to investigate the origins of enantioselectivity in BTM-catalyzed reactions. These studies have shown that the transition states of the fast-reacting enantiomer are stabilized by electrostatic interactions, which are facilitated by the chiral structure of BTM that confines the conformation of the reacting centers and promotes facial selectivity during nucleophilic attacks .
Chemical Reactions Analysis
BTM has been utilized in various chemical reactions, demonstrating its versatility as a catalyst. It has been used in the kinetic resolution of 2,2-difluoro-3-hydroxy-3-aryl-propionates, where the enantioselectivity factor could reach 20 or higher, depending on the substituents on the aryl group . Furthermore, a polystyrene-supported BTM analogue has been synthesized and used as a highly active and enantioselective catalyst in domino Michael addition/cyclization reactions, leading to products with excellent yields and very high enantioselectivity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of BTM are not detailed in the provided papers, its performance as a catalyst in various reactions suggests that it possesses characteristics conducive to enantioselective catalysis. The ability to achieve high selectivity factors and excellent yields in reactions indicates that BTM has favorable properties for use in organic synthesis. The synthesis methods described also suggest that BTM can be produced in a stable and pure form, suitable for catalytic applications .
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis : (-)-Benzotetramisole is noted for its role in asymmetric catalysis. It has been used in the catalytic asymmetric [2,3]-rearrangement of allylic quaternary ammonium salts, producing syn-α-amino acid derivatives with high diastereo- and enantioselectivity (West et al., 2014).
Enantioselective Acylation : Benzotetramisole demonstrates remarkable enantioselectivity in acylation processes. It has been successfully used in the kinetic resolution of secondary benzylic alcohols (Birman & Li, 2006).
Kinetic Resolution of Alcohols : The compound is also effective in the kinetic resolution of variously substituted secondary propargylic alcohols, achieving high selectivity factors (Birman & Guo, 2006).
Polymer-Supported Applications : A polystyrene-supported, enantiopure benzotetramisole analogue has been synthesized for use in catalytic enantioselective reactions. It shows high activity and enantioselectivity in domino Michael addition/cyclization reactions (Izquierdo & Pericàs, 2016).
Understanding Enantioselectivity : Studies using Density Functional Theory (DFT) calculations have been conducted to investigate the origins of enantioselectivity in benzotetramisole-catalyzed reactions (Liu et al., 2012).
Resolution of β-Lactams : The first nonenzymatic kinetic resolution of β-lactams, catalyzed by benzotetramisole, has been achieved to produce β-amino acid derivatives with excellent enantioselectivity (Bumbu & Birman, 2011).
Synthesis Techniques : Research has been conducted on the one-pot synthesis of benzotetramisole, demonstrating its scalable and chromatography-free synthesis (Daniels et al., 2014).
Catalytic Resolution of Azirines : Benzotetramisole has been used in the catalytic kinetic resolution for the synthesis of chiral 2H-azirines, providing a method with good yield and high enantioselectivity (Peng et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new applications for the compound or areas where further study is needed .
For a specific compound like “(-)-Benzotetramisole”, you would need to consult the relevant scientific literature. You can use databases like PubMed, Google Scholar, or your institution’s library resources to find papers on the compound . Remember to evaluate the reliability of your sources and to cite them appropriately in your work.
Eigenschaften
IUPAC Name |
(2S)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCWPCVAVSIFLO-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589931 | |
| Record name | (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950194-37-3 | |
| Record name | (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is (-)-Benzotetramisole primarily used for in organic synthesis?
A1: (-)-Benzotetramisole is primarily used as a chiral catalyst for enantioselective acyl transfer reactions. [, , ] This allows chemists to selectively create specific enantiomers of molecules, which is crucial for pharmaceuticals and other bioactive compounds.
Q2: What type of reactions is (-)-Benzotetramisole known to catalyze effectively?
A2: (-)-Benzotetramisole is particularly effective in catalyzing kinetic resolutions, desymmetrizations, and dynamic kinetic resolutions. [, , ]
Q3: Can you provide specific examples of reactions where (-)-Benzotetramisole excels as a catalyst?
A3: Certainly! (-)-Benzotetramisole demonstrates exceptional catalytic activity in:
- Kinetic resolution of secondary alcohols: It effectively separates racemic mixtures of secondary alcohols into their individual enantiomers by selectively reacting with one enantiomer over the other. [, , ]
- Kinetic resolution of azlactones: It enables the synthesis of optically active di(1-naphthyl)methyl esters of α-amino acids with high enantiomeric excess. [, ]
- Dynamic kinetic resolution of racemic α-arylalkanoic acids: It allows the efficient production of chiral 2-arylalkanoic esters, including pharmaceutical compounds like ibuprofen, from their racemic mixtures. []
Q4: How does the presence of (-)-Benzotetramisole impact the stereochemical outcome of these reactions?
A4: (-)-Benzotetramisole's chiral environment interacts differently with the enantiomers of the substrate. This difference in interaction leads to preferential formation of one stereoisomer over the other, achieving high enantioselectivity in the product.
Q5: Are there any specific structural features in substrates that make them particularly suitable for (-)-Benzotetramisole catalyzed reactions?
A5: Research suggests that substrates possessing specific structural features, such as 2-arylpropionic acid derivatives or ortho-substituted aromatic compounds (particularly 2,5-disubstituted ones), exhibit a high degree of selectivity in reactions catalyzed by (-)-Benzotetramisole. []
Q6: Are there any studies on the reaction mechanism of (-)-Benzotetramisole catalysis?
A6: Yes, computational studies have shed light on the mechanism of action. For instance, in the dynamic kinetic resolution of azlactones, DFT calculations suggest that (-)-Benzotetramisole stabilizes the transition state of the fast-reacting enantiomer through electrostatic interactions. [] These studies help optimize reaction conditions and catalyst design.
Q7: What is the molecular formula and weight of (-)-Benzotetramisole?
A7: (-)-Benzotetramisole has a molecular formula of C15H12N2S and a molecular weight of 252.33 g/mol. []
Q8: Is there any spectroscopic data available to characterize (-)-Benzotetramisole?
A8: Yes, the structure of (-)-Benzotetramisole is well-characterized. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy confirm its structural features. []
Q9: Is (-)-Benzotetramisole stable under standard storage conditions?
A9: (-)-Benzotetramisole is generally stable at room temperature but should be stored under anhydrous conditions to prevent degradation. []
Q10: How does the performance of (-)-Benzotetramisole as a catalyst vary under different reaction conditions?
A10: The efficiency and enantioselectivity of (-)-Benzotetramisole can be influenced by factors such as solvent, temperature, and the presence of additives. Optimization of these parameters is crucial for each specific reaction. [, , ]
Q11: How do modifications in the structure of (-)-Benzotetramisole affect its catalytic activity?
A11: Studies have shown that modifications to the (-)-Benzotetramisole structure can significantly impact its catalytic activity. For example, the introduction of bulky substituents can influence both reactivity and enantioselectivity. []
Q12: Have any specific (-)-Benzotetramisole analogues been developed with improved catalytic properties?
A12: Yes, researchers have developed (-)-Benzotetramisole analogues, such as those with modifications at the phenyl ring (e.g., α-Np-BTM, β-Np-BTM), to enhance selectivity and efficiency for specific reactions. [, ]
Q13: What are the key structural features of (-)-Benzotetramisole essential for its catalytic activity?
A13: The chiral center at the 2-position of the imidazolidine ring, the benzothiazole ring, and the nitrogen lone pairs are crucial for its function as a Lewis base catalyst. []
Q14: Have computational methods been employed to study (-)-Benzotetramisole and its catalytic mechanisms?
A14: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of (-)-Benzotetramisole catalysis and its interactions with substrates. [, ]
Q15: Are there any specific formulation strategies for (-)-Benzotetramisole to improve its stability or handling?
A15: While specific formulation strategies for (-)-Benzotetramisole haven't been extensively detailed in the provided research, its sensitivity to moisture suggests that storage under anhydrous conditions is essential for maintaining its activity. []
Q16: Are there any other catalysts that can be used as alternatives to (-)-Benzotetramisole for similar reactions?
A16: While (-)-Benzotetramisole is a highly effective catalyst, other chiral catalysts, such as other isothioureas and chiral phosphoric acids, can be explored as alternatives depending on the specific reaction requirements.
Q17: What are some key resources for researchers interested in using or studying (-)-Benzotetramisole?
A17: Essential resources include:
Q18: When was (-)-Benzotetramisole first recognized as an effective enantioselective catalyst?
A18: The groundbreaking discovery of (-)-Benzotetramisole's exceptional enantioselective acyl transfer catalytic activity was reported in 2000. [] This finding marked a significant advancement in the field of asymmetric catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)


